(3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)(morpholino)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a morpholine derivative. Morpholine is a common moiety in various pharmaceuticals and its derivatives have been studied for their potential pharmacological actions . The presence of the fluorophenyl and phenyl groups could potentially influence the compound’s properties and biological activity.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a morpholine ring, a pyrazole ring, and phenyl rings. These rings are likely connected in a way that the morpholino methanone forms the core structure, with the phenyl and pyrazolyl groups as substituents .Chemical Reactions Analysis
Again, without specific literature or experimental data, it’s difficult to provide a detailed chemical reactions analysis. The reactivity of this compound would likely be influenced by the presence and position of the fluorine atom, the phenyl rings, and the morpholine ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the fluorine atom could influence its electronegativity and polarity. The morpholine ring could contribute to its solubility properties .Scientific Research Applications
Antimicrobial Activity
Pyrazole derivatives have been studied for their potential as antimicrobial agents. The presence of the fluorophenyl group in the compound could enhance its ability to inhibit the growth of drug-resistant bacteria. Research indicates that similar structures have shown effectiveness against strains of Staphylococcus aureus and Acinetobacter baumannii, with minimal inhibitory concentrations indicating high potency .
Anti-Cancer Properties
The fluorinated pyrazole core of the compound suggests potential anti-cancer activity. Molecular docking studies have shown that such compounds can bind to human estrogen alpha receptors (ERα), which are implicated in breast cancer. The binding affinity of these compounds may be close to that of known ligands, indicating a promising avenue for the development of new anti-cancer drugs .
Neuroprotective Effects
Pyrazoline derivatives, which are closely related to pyrazoles, have been investigated for their neuroprotective properties. Studies on newly synthesized pyrazoline derivatives have explored their effects on acetylcholinesterase activity and malondialdehyde levels in the brain, which are important markers of neurotoxicity and oxidative stress .
Fluorescence Studies
The structural features of pyrazole derivatives make them suitable for fluorescence studies. These compounds can be used in the synthesis of nickel complexes that exhibit distinct fluorescence properties, which can be useful in various spectroscopic applications and material sciences .
Medicinal Chemistry
Fluorinated compounds are increasingly popular in medicinal chemistry due to the stability of the C-F bond compared to the C-H bond. The substitution with fluorine atoms can increase the binding affinity of protein-ligand complexes, making the compound a valuable tool in drug design and discovery .
Organic Synthesis
The compound’s structure allows for its use in organic synthesis, particularly in the formation of aryl-phenylketones. These are important intermediates in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Safety And Hazards
Future Directions
The study of new morpholine derivatives is a promising area of research, given the wide range of biological activities these compounds can exhibit. This particular compound could be studied for potential pharmaceutical applications, but more research would be needed to determine its specific activities and mechanisms of action .
properties
IUPAC Name |
[3-(4-fluorophenyl)-1-phenylpyrazol-4-yl]-morpholin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3O2/c21-16-8-6-15(7-9-16)19-18(20(25)23-10-12-26-13-11-23)14-24(22-19)17-4-2-1-3-5-17/h1-9,14H,10-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVGPZJVDZZYDFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CN(N=C2C3=CC=C(C=C3)F)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)(morpholino)methanone |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.